3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O2/c1-20(2,12-21)19(29)27-9-7-26(8-10-27)17-16-18(23-13-22-17)28(25-24-16)14-5-4-6-15(11-14)30-3/h4-6,11,13H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHGBTSKMVVSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Potential
One of the primary areas of interest for this compound is its anticancer activity. Research has shown that compounds containing triazole and pyrimidine structures can inhibit various cancer cell lines by targeting specific proteins involved in cell proliferation and survival. For instance, triazole derivatives have been reported to exhibit significant anti-proliferative effects against several cancer types by inhibiting polo-like kinase 1 (Plk1), a crucial regulator of mitosis that is often overexpressed in tumors .
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties. The incorporation of piperazine and methoxyphenyl groups is associated with enhanced activity against bacterial strains, making this compound a candidate for further investigation as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Studies suggest that modifications to the triazole and piperazine moieties can lead to variations in potency and selectivity against different biological targets. For example, the introduction of various substituents on the phenyl ring has been linked to improved binding affinity to target proteins .
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. For instance, a recent study highlighted that derivatives with similar triazole structures exhibited IC50 values in the low micromolar range against human breast cancer cells . These findings indicate that further exploration of this compound could lead to the development of effective anticancer therapies.
In Vivo Studies
Preclinical trials are essential for evaluating the therapeutic potential of new compounds. While specific in vivo studies on this exact compound may be limited, related triazole derivatives have shown promising results in animal models, demonstrating reduced tumor growth and improved survival rates compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The 3-methoxyphenyl group in the target compound may confer distinct electronic and steric properties compared to 4-fluorophenyl () or 4-methylphenyl () analogs. The 2,2-dimethylpropan-1-one moiety likely improves membrane permeability compared to simpler ketones (e.g., propan-1-one in ).
Piperazine Linker :
- Piperazine is a common linker in kinase inhibitors (e.g., ’s JAK2 inhibitor). Its conformational flexibility aids in target binding, though dimethyl substitution in the target compound may restrict rotation, altering selectivity .
Bioactivity Trends :
- Fluorinated analogs () exhibit better aqueous solubility, critical for oral bioavailability.
- Methyl/methoxy-substituted triazolopyrimidines () show enhanced selectivity for lipid kinases (e.g., PI3Kα), suggesting the target compound may share similar target profiles.
Challenges :
- Isomerization risks during synthesis (e.g., triazolo[1,5-c] vs. [4,3-c] isomers noted in ).
- Purification difficulties due to high lipophilicity of the dimethylpropanone group.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving triazolopyrimidine core formation followed by piperazine coupling. Key steps include:
- Core Synthesis : Use of 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl derivatives as precursors, prepared via cyclization reactions under reflux conditions in ethanol or DMF .
- Piperazine Functionalization : Coupling the core with 2,2-dimethylpropan-1-one via nucleophilic substitution, catalyzed by triethylamine or acetic anhydride .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, methoxyphenyl protons appear as singlets in aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₀H₂₂ClN₇O₂ requires exact mass 439.15 g/mol) .
- HPLC : Monitors purity (>95% for biological assays) .
Q. What preliminary assays assess its biological activity?
- Methodological Answer :
- In Vitro Screening : Enzymatic inhibition assays (e.g., kinase or receptor binding) at concentrations of 1–100 μM.
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or impurities. Strategies include:
- Orthogonal Validation : Re-test activity using alternative assays (e.g., fluorescence polarization vs. radiometric assays).
- Impurity Analysis : Employ LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may interfere with activity .
- Dose-Response Curves : Use 8–10 concentration points to ensure reproducibility .
Q. What computational approaches optimize its pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., kinases) using software like GROMACS .
- ADMET Prediction : Tools like SwissADME estimate logP (target: 2–3 for oral bioavailability) and cytochrome P450 interactions .
- Docking Studies : AutoDock Vina models interactions with active sites (e.g., ATP-binding pockets) to guide structural modifications .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
- Catalyst Screening : Test Pd₂(dba)₃/XPhos for Buchwald-Hartwig coupling, achieving >85% yield .
- Process Control : Use inline FTIR to monitor intermediate formation and adjust temperature/pH in real time .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cells .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies downstream signaling pathways .
- Animal Models : Dose-response studies in rodents (e.g., 10–50 mg/kg) with pharmacokinetic sampling at 0, 1, 4, 8, and 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
